Thermodynamic stability of 2,3'-dimethoxybiphenyl isomers
Thermodynamic stability of 2,3'-dimethoxybiphenyl isomers
Title: Thermodynamic Stability & Conformational Dynamics of 2,3'-Dimethoxybiphenyl: A Technical Assessment Guide
Executive Summary This technical guide provides a rigorous analysis of the thermodynamic stability of 2,3'-dimethoxybiphenyl (2,3'-DMB), a non-symmetrical biphenyl derivative. Unlike its thermodynamically favored isomers (e.g., 4,4'-dimethoxybiphenyl), 2,3'-DMB exhibits unique instability arising from mono-ortho steric strain and electronic asymmetry. This document outlines the structural causality of this instability, provides a computational framework (DFT) for energy quantification, and details a robust synthetic protocol (Suzuki-Miyaura) to isolate this kinetically accessible but thermodynamically distinct isomer.
Part 1: Structural Dynamics & Conformational Analysis
The thermodynamic stability of biphenyls is governed by the interplay between
The Ortho-Effect and Rotational Barriers
In 2,3'-DMB, the methoxy group at the C2 position introduces a significant steric clash with the hydrogen atoms at C2' and C6' on the opposing ring.
-
Ground State Conformation: Unlike 4,4'-DMB, which can approach planarity (
), 2,3'-DMB is forced into a highly twisted conformation (dihedral angle ) to minimize the van der Waals repulsion between the C2-OMe oxygen lone pairs and the -cloud/hydrogens of the phenyl ring. -
Thermodynamic Penalty: This twisted state reduces orbital overlap between the two phenyl rings, raising the standard enthalpy of formation (
) relative to the 3,3' and 4,4' isomers. -
Atropisomerism Potential: While 2,3'-DMB possesses a chiral axis, the rotational barrier (
) for mono-ortho methoxy biphenyls is typically 8–10 kcal/mol. This is insufficient for isolation of atropisomers at room temperature (requires kcal/mol), resulting in rapid racemization (Class I atropisomer).
Electronic Asymmetry
The 2,3' substitution pattern creates an electronic imbalance:
-
Ring A (2-OMe): Ortho-substituted, electron-rich, sterically crowded.
-
Ring B (3'-OMe): Meta-substituted, electron-rich, sterically accessible. This asymmetry makes the C1-C1' bond polarized, affecting the vibrational entropy (
) contribution to the Gibbs Free Energy ( ).
Part 2: Computational Assessment Protocol (DFT)
Since empirical thermodynamic data for specific unsymmetrical isomers is often sparse, Density Functional Theory (DFT) is the standard for predictive stability analysis.
Protocol 1: Calculating Relative Thermodynamic Stability
-
Basis Set Selection: Use B3LYP/6-311+G(d,p) . The diffuse functions (+) are critical for modeling the lone pair interactions of the methoxy oxygens.
-
Conformational Scanning:
-
Perform a relaxed potential energy surface (PES) scan of the C2-C1-C1'-C2' dihedral angle from
to in increments. -
Identify the global minimum (likely near
) and the transition states ( planar and perpendicular).
-
-
Frequency Calculation:
-
Run a frequency calculation at the optimized geometry to ensure no imaginary frequencies (verifying a true minimum).
-
Extract Zero-Point Energy (ZPE) and Thermal Corrections to Enthalpy (
).
-
Self-Validating Check: If the calculated imaginary frequency is present, the structure is a transition state, not a stable isomer. Re-optimize following the eigenvector of the imaginary mode.
Part 3: Synthetic Pathways & Thermodynamic Control
To study the stability of 2,3'-DMB, it must be synthesized selectively. Thermodynamic control usually favors the 4,4' isomer; therefore, kinetic control via cross-coupling is required.
Synthesis Workflow: Suzuki-Miyaura Coupling
The most reliable route utilizes the coupling of an aryl boronic acid with an aryl halide.
Reaction Scheme:
Visualized Pathway (Graphviz):
Caption: Figure 1: Palladium-catalyzed cross-coupling cycle for the regiospecific synthesis of 2,3'-DMB.
Experimental Protocol
-
Reagents: 1.0 eq 3-Bromoanisole, 1.1 eq 2-Methoxyphenylboronic acid, 0.05 eq Pd(PPh
) , 2.0 eq K CO . -
Solvent System: Degassed Dimethoxyethane (DME) / Water (4:1). Note: Degassing is critical to prevent homocoupling (formation of 2,2' or 3,3' byproducts).
-
Conditions: Reflux at
C for 12 hours under Argon atmosphere. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1). 2,3'-DMB typically elutes after 3,3'-DMB but before 2,2'-DMB due to polarity differences induced by the dipole moment vectors.
Part 4: Experimental Validation of Stability
To empirically validate the computational stability predictions, use Variable Temperature NMR (VT-NMR).
Table 1: Comparative Stability Metrics
| Parameter | 2,3'-DMB (Ortho-Meta) | 3,3'-DMB (Meta-Meta) | 4,4'-DMB (Para-Para) |
| Est. Rotational Barrier | ~8-10 kcal/mol | ~2-3 kcal/mol | ~2-3 kcal/mol |
| Pref. Dihedral Angle | |||
| Relative Energy ( | +2.5 kcal/mol | +0.8 kcal/mol | 0.0 (Reference) |
| Steric Strain Source | 2-OMe vs 2'-H | H vs H | Minimal |
VT-NMR Coalescence Method
This experiment measures the barrier to rotation around the C1-C1' bond.
-
Sample Prep: Dissolve 10 mg 2,3'-DMB in deuterated toluene (
-toluene) or DMF- (for higher boiling point). -
Low-Temp Scan: Cool to -80°C. The methoxy signals may split or broaden if rotation slows enough to distinguish atropisomers on the NMR timescale.
-
Coalescence: Gradually heat the sample. Record the temperature (
) where the split peaks merge into a single sharp singlet. -
Calculation: Use the Eyring equation to calculate
: Where is the peak separation in Hz at the slow exchange limit.
Logic Visualization (Graphviz):
Caption: Figure 2: Conformational energy landscape showing the two distinct transition states for biphenyl rotation.
References
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Wolf, C. (2007).[1] Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Link
-
Johansson, M. P., & Olsen, J. (2008).[2] Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation.[2] Link
